

# Review of 2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its analogs

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Cat. No.: B1353462

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)thiazole-5-carboxylic Acid** and Its Analogs for Drug Discovery Professionals

## Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs, including the vitamin B1 (thiamine). Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. Within this class, the 2-arylthiazole-5-carboxylic acid framework serves as a versatile template for developing novel therapeutic agents across diverse disease areas. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-diabetic effects.

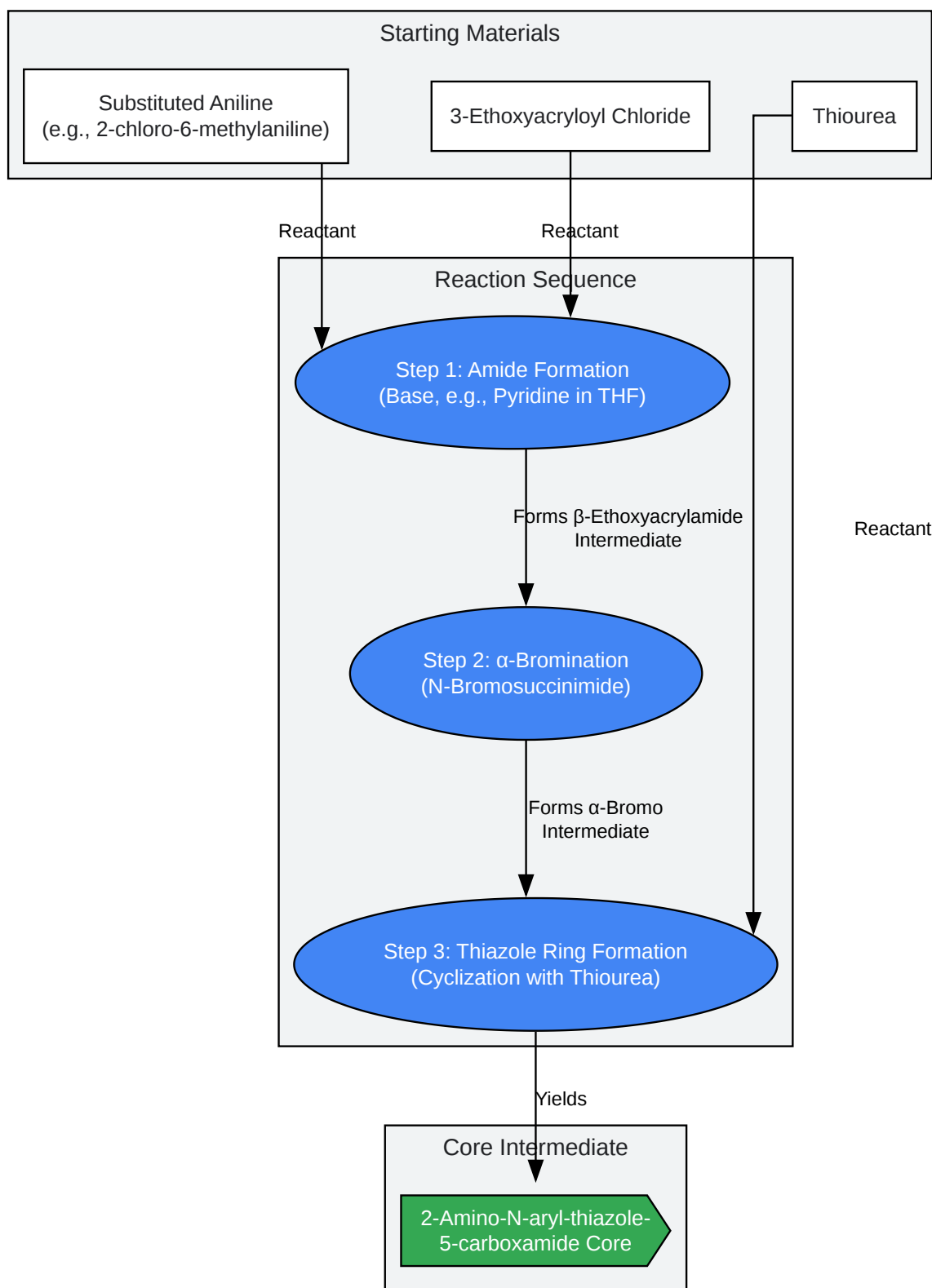
This technical guide provides a comprehensive review of **2-(4-Chlorophenyl)thiazole-5-carboxylic acid** and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further research and development in this promising area.

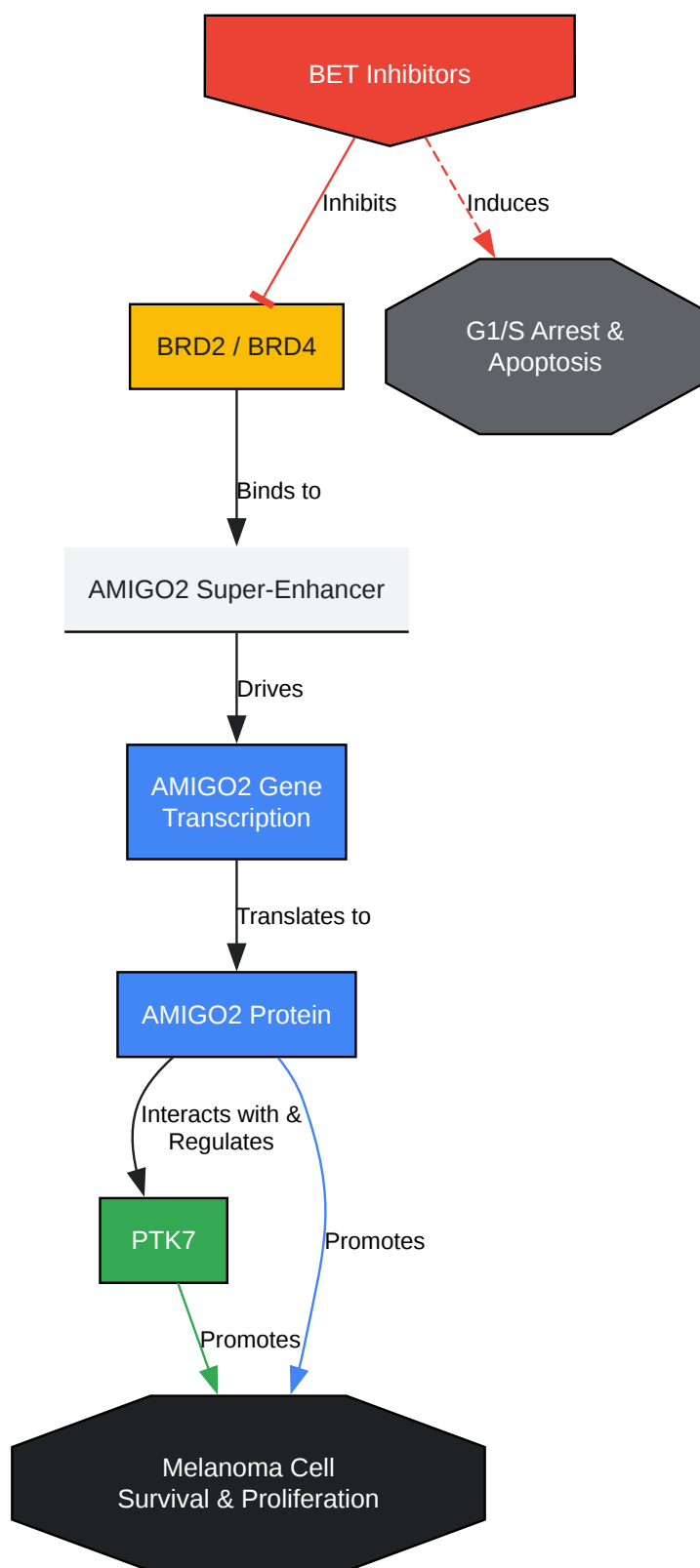
## Synthesis of the 2-Arylthiazole-5-Carboxamide Core

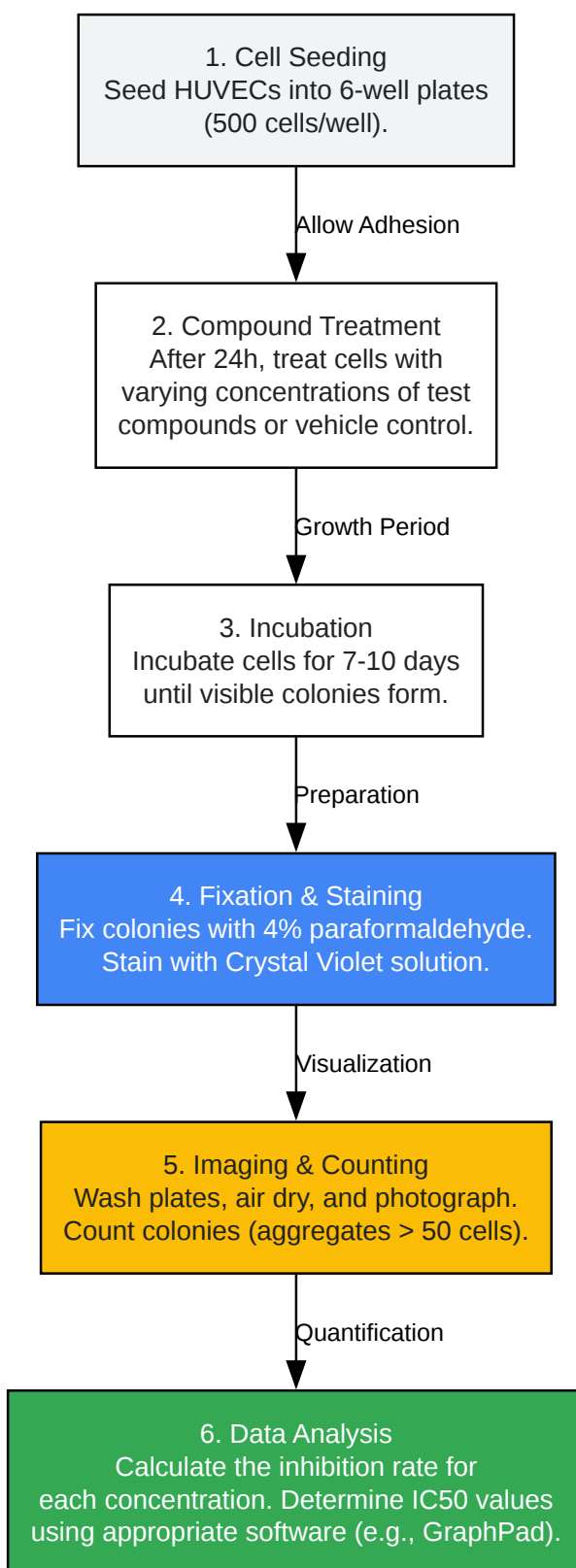
The synthesis of the **2-(4-Chlorophenyl)thiazole-5-carboxylic acid** core and its amide analogs is most commonly achieved through variations of the Hantzsch thiazole synthesis. A

prevalent and efficient method involves the reaction of a substituted  $\beta$ -ethoxyacrylamide with N-bromosuccinimide (NBS) to form an  $\alpha$ -bromo intermediate, followed by a one-pot cyclization with thiourea.[1] This approach is highly effective for producing 2-aminothiazole-5-carboxamides, which are key intermediates for further derivatization, including in the synthesis of the multi-targeted kinase inhibitor, Dasatinib.[1][2][3]

Alternative routes may involve the reaction of 2,3-dichloro acryloyl chloride with a substituted aniline, followed by treatment with an alkanolate salt.[4] The general workflow allows for significant diversity by modifying the starting aniline and the reagents used for subsequent modifications of the 2-amino group or the 5-carboxamide position.







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